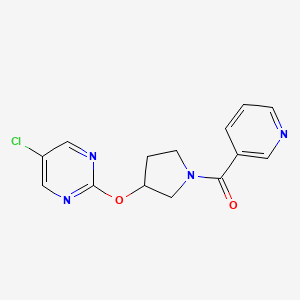

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2/c15-11-7-17-14(18-8-11)21-12-3-5-19(9-12)13(20)10-2-1-4-16-6-10/h1-2,4,6-8,12H,3,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUDERVZGXQLMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrrolo[2,3-d]pyrimidine-based analogues, have been reported to inhibit the α-amylase enzyme. The α-amylase enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose.

Mode of Action

Based on the information about similar compounds, it can be inferred that these types of compounds may interact with their targets (like the α-amylase enzyme) and inhibit their activity. This interaction could lead to changes in the normal functioning of the enzyme, potentially altering the rate at which it breaks down complex carbohydrates into glucose.

Biochemical Pathways

If we consider its potential role as an α-amylase inhibitor, it could affect the carbohydrate digestion pathway. By inhibiting α-amylase, the breakdown of complex carbohydrates into glucose could be slowed down, leading to a more regulated and progressive release of glucose into the circulation.

Pharmacokinetics

It’s worth noting that the introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they can help modify physicochemical parameters and obtain the best adme/tox results for drug candidates.

Result of Action

If it acts as an α-amylase inhibitor, it could potentially lead to a slower digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation. This could help manage blood glucose levels, particularly in conditions like diabetes.

Biological Activity

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Molecular Characteristics

- Molecular Formula : C14H13ClN4O2

- Molecular Weight : 304.73 g/mol

- CAS Number : 2034251-00-6

The compound features a pyrrolidine ring substituted with a 5-chloropyrimidine moiety and a pyridine group. These structural components suggest diverse biological interactions due to the presence of multiple functional groups.

Research indicates that compounds similar to This compound may interact with specific biological targets such as enzymes or receptors. The presence of the chloropyrimidine moiety is particularly noteworthy as it has been associated with various pharmacological effects, including:

- Antimicrobial Activity : Compounds containing pyrimidine derivatives have shown potential as antimicrobial agents.

- Anti-inflammatory Effects : Similar structures have been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the heterocycles can significantly influence potency and selectivity against specific biological targets. For instance, substituents on the pyrrolidine or pyridine rings can alter the compound's interaction with enzymes involved in metabolic pathways.

Comparative Biological Activity

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| BMS-820132 | Pyrimidine + Pyrrolidine | Glucokinase activator for type 2 diabetes |

| 5-Fluorouracil | Pyrimidine base | Anticancer |

| Chlorinated Pyrimidines | Chlorine-substituted | Anticancer |

The comparison highlights how This compound stands out due to its unique combination of functional groups that may confer distinct biological properties compared to its analogs.

Synthesis

The synthesis of this compound typically involves multi-step reactions, which may include:

- Formation of the pyrrolidine ring.

- Introduction of the chloropyrimidine moiety.

- Coupling with the pyridine derivative.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity by inhibiting COX enzymes. The effectiveness varies based on structural modifications, emphasizing the importance of SAR in drug design.

In Silico Predictions

Computational models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the biological activity of this compound based on its structural features. These models suggest potential applications in treating conditions such as diabetes and cancer due to its ability to modulate specific metabolic pathways.

Comparison with Similar Compounds

Target Selectivity

- The target compound’s pyrimidine-pyrrolidine scaffold is analogous to kinase inhibitors (e.g., EGFR or JAK inhibitors), where the chlorine atom may enhance target binding via halogen bonding . In contrast, the fluoropyridine derivative in lacks the methanone group, reducing its ability to act as a hydrogen-bond acceptor.

Solubility and Bioavailability

- The dimethylamino group in improves water solubility (logP ~1.5 estimated) compared to the target compound’s chlorine (logP ~2.8 predicted). However, chlorine’s electronegativity may improve binding to hydrophobic enzyme pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.